Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate
Description
Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate is a chiral pyrrolidine derivative characterized by its stereospecific (2S,4S) configuration and functionalization with a 2-naphthyloxy substituent at the 4-position of the pyrrolidine ring.
The ester group at the 2-position and the naphthyloxy moiety at the 4-position contribute to its stereoelectronic profile, influencing solubility, metabolic stability, and intermolecular interactions.
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S,4S)-4-naphthalen-2-yloxypyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-16(18)15-9-14(10-17-15)20-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,14-15,17H,9-10H2,1H3/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBZZDPOIZWALC-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Naphthyloxy Group: The naphthyloxy group can be introduced via an etherification reaction using 2-naphthol and an appropriate alkylating agent.
Esterification: The carboxylate group is introduced through an esterification reaction using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The naphthyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate, highlighting differences in substituents, molecular properties, and applications:
Key Structural and Functional Insights:
Bulky groups (e.g., tert-pentyl in ) introduce steric hindrance, which may reduce metabolic degradation or modulate target selectivity. Halogenated aromatics (e.g., bromo in , chloro in ) facilitate halogen bonding, a critical interaction in protein-ligand binding.
Biological Relevance :
- The naphthyloxy moiety in the target compound and its chloro analog () is associated with medicinal applications, likely due to its planar aromatic structure and hydrophobic interactions.
- Hydrochloride salts (e.g., ) improve solubility and stability, making them preferable for formulation in drug development.
Notes
- Substituent variations significantly alter physicochemical and biological properties, necessitating empirical validation for specific applications.
- Commercial availability of analogs (e.g., via ChemicalRegister ) supports exploratory research but requires rigorous purity verification.
Biological Activity
Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₆H₁₇NO₃
- Molecular Weight: 271.31 g/mol
- CAS Number: 755707-37-0
- Structure: The compound features a pyrrolidine ring substituted with a naphthyloxy group, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body:
- Receptor Modulation: The naphthyloxy moiety enhances binding affinity to various G-protein coupled receptors (GPCRs), influencing neurotransmitter release and cellular signaling pathways.
- Inhibition of Enzymatic Activity: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antinociceptive Activity: Studies have shown that the compound may reduce pain perception in animal models, suggesting potential applications in pain management.
- Anti-inflammatory Effects: In vitro studies indicate that it may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory disorders.
- Neuroprotective Properties: Preliminary findings suggest neuroprotective effects, which could be beneficial in neurodegenerative diseases.
Case Studies
- Study on Antinociceptive Activity:
- Inflammation Model:
- Neuroprotection:
Safety and Toxicology
While promising, safety assessments are crucial. This compound is classified as an irritant based on safety data sheets . Further toxicological studies are necessary to establish safe dosages for therapeutic use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
